

# Application Notes: BODIPY 493/503 for Lipid Droplet Quantification by Flow Cytometry

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## Compound of Interest

Compound Name: Pyrromethene 546

Cat. No.: B183774

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## Introduction to Lipid Droplet Quantification

Lipid droplets (LDs) are dynamic cellular organelles essential for energy storage, lipid homeostasis, and cellular signaling.[1][2] Comprised of a neutral lipid core, mainly triacylglycerols (TAGs) and sterol esters, enclosed by a phospholipid monolayer, LDs are increasingly recognized for their role in various physiological and pathological processes, including metabolic diseases, obesity, and cancer.[3][4][5] Consequently, the accurate quantification of cellular lipid content is crucial for research in cell biology, metabolism, and drug discovery.

## Principle of BODIPY 493/503 Staining

BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a lipophilic fluorescent dye that serves as an excellent tool for labeling neutral lipids within LDs. [1][2][6] Its nonpolar structure allows it to readily permeate cell membranes and accumulate in the hydrophobic environment of the lipid droplet core.[1][2] In aqueous environments, BODIPY 493/503 is virtually non-fluorescent, but upon partitioning into the nonpolar interior of lipid droplets, it exhibits strong green fluorescence.[6] This fluorogenic property results in a high signal-to-noise ratio, making it ideal for quantitative analysis.

## Advantages of BODIPY 493/503 for Flow Cytometry

Flow cytometry enables the rapid analysis of thousands of cells per second, providing statistically robust data on cellular lipid content at a single-cell level. When combined with BODIPY 493/503, this technique offers several advantages:

- **High Specificity:** BODIPY 493/503 demonstrates high selectivity for neutral lipids, ensuring that the fluorescent signal accurately reflects the lipid droplet content.
- **Bright and Stable Signal:** The dye exhibits high fluorescence quantum yield and photostability, allowing for reliable and reproducible measurements.
- **Simple and Rapid Protocol:** The staining procedure is straightforward and can be completed in under 30 minutes, making it suitable for high-throughput screening applications.
- **Compatibility:** The spectral properties of BODIPY 493/503 (excitation/emission maxima ~493/503 nm) are compatible with standard flow cytometer configurations, typically using a 488 nm laser and a FITC or GFP emission filter (e.g., 533/30 nm).<sup>[1]</sup>
- **Multiplexing Capability:** Its narrow emission spectrum minimizes spectral overlap with other fluorophores, facilitating multi-parameter analysis with other cellular markers.

## Applications in Research and Drug Development

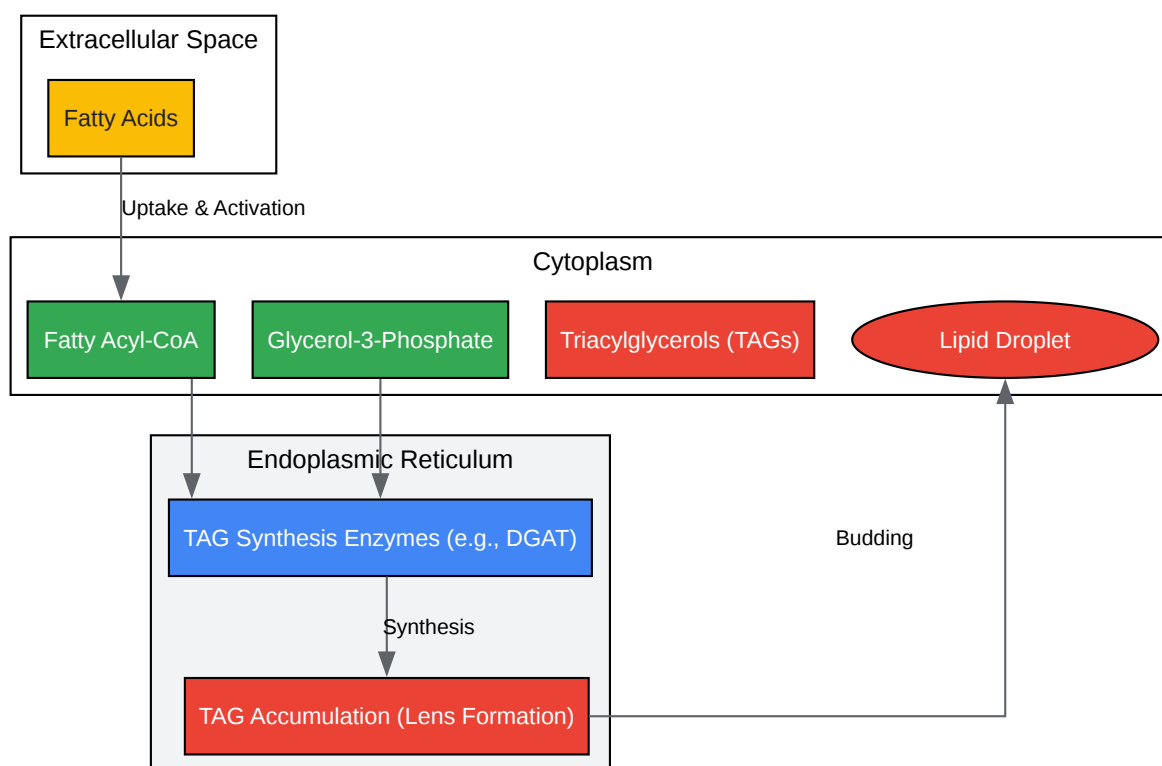
The quantification of lipid droplets using BODIPY 493/503 and flow cytometry has a wide range of applications:

- **Metabolic Studies:** Investigating the regulation of lipid storage and mobilization in response to various stimuli, nutrients, or genetic modifications.
- **Drug Discovery:** Screening compound libraries to identify drugs that modulate lipid metabolism, which is relevant for diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
- **Toxicology:** Assessing the potential for drug-induced steatosis (fatty liver) by measuring lipid accumulation in hepatocytes.
- **Cancer Research:** Studying the role of lipid metabolism in cancer cell proliferation, survival, and drug resistance.

- Infectious Disease: Investigating how pathogens, such as viruses and intracellular bacteria, manipulate host cell lipid metabolism for their replication.[4][5]

## Signaling Pathway of Lipid Droplet Formation

Lipid droplet biogenesis is a multi-step process that begins with the synthesis of neutral lipids in the endoplasmic reticulum (ER).[4][7][8] Fatty acids, either taken up from the extracellular environment or newly synthesized, are converted to their active form, fatty acyl-CoAs.[9] These are then sequentially esterified to a glycerol-3-phosphate backbone to form triacylglycerols (TAGs), a process catalyzed by a series of enzymes including diacylglycerol acyltransferases (DGATs).[4][8] The newly synthesized TAGs accumulate between the leaflets of the ER membrane, forming a lens-like structure that eventually buds off into the cytoplasm as a nascent lipid droplet.[4][7]



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Simplified pathway of lipid droplet formation.

## Experimental Protocols

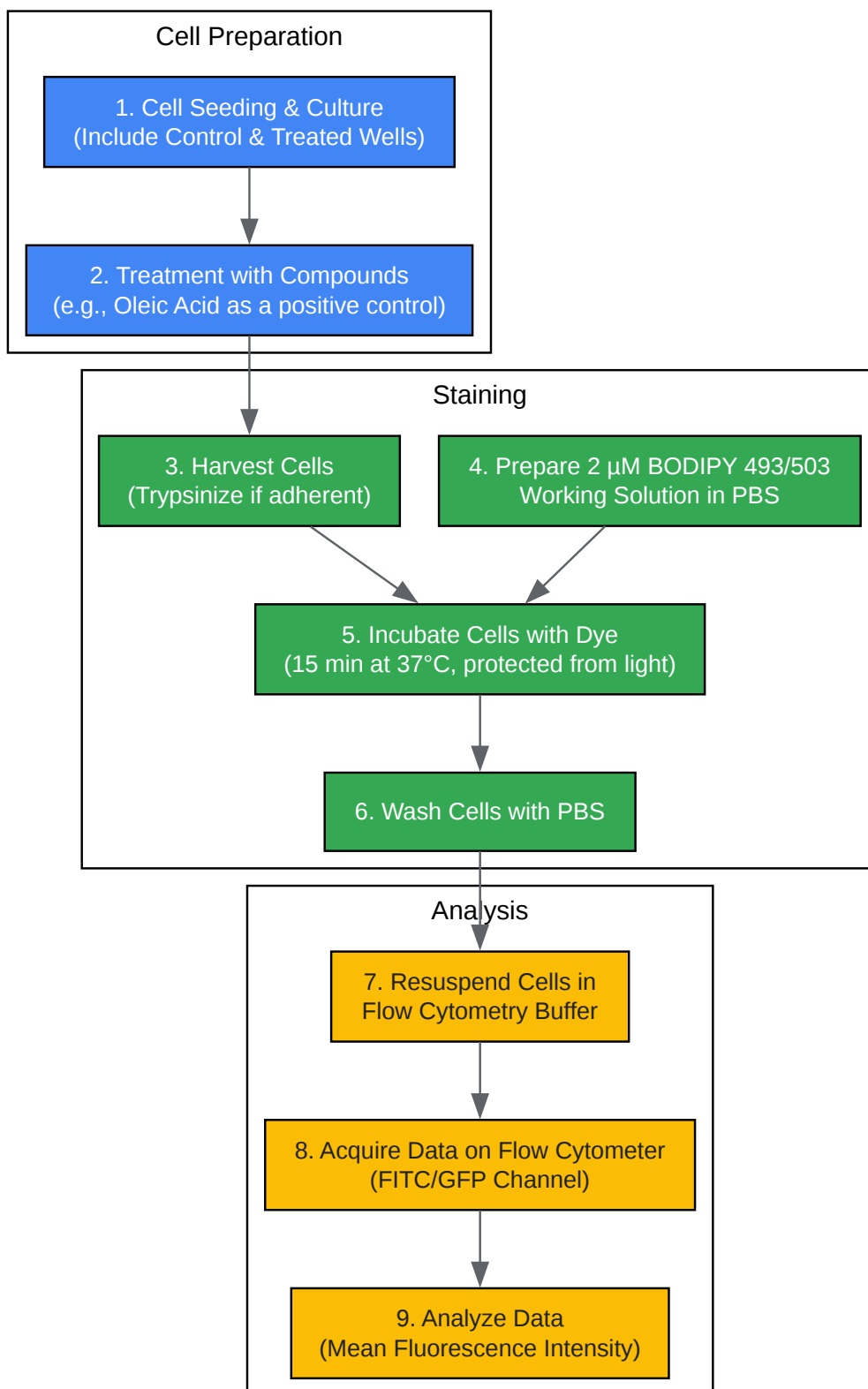
### Materials and Reagents

- BODIPY 493/503 (e.g., Thermo Fisher Scientific, Cat. No. D3922)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS),  $\text{Ca}^{2+}/\text{Mg}^{2+}$  free
- Cell line of interest (adherent or suspension)
- Complete cell culture medium
- Trypsin-EDTA (for adherent cells)
- Flow cytometry tubes (e.g., 5 mL round-bottom tubes)
- Flow cytometer with a 488 nm laser
- Optional: Oleic acid complexed to BSA (positive control for lipid accumulation)[\[1\]](#)[\[2\]](#)

### Stock Solution Preparation

- BODIPY 493/503 Stock (5 mM): Dissolve 1.3 mg of BODIPY 493/503 in 1 mL of high-quality DMSO.[\[2\]](#)
- Vortex thoroughly to ensure complete dissolution.
- Aliquot and store at  $-20^{\circ}\text{C}$ , protected from light. The stock solution is stable for several months.

### Experimental Workflow Diagram



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Workflow for lipid droplet quantification.

## Staining Protocol for Adherent and Suspension Cells

This protocol is optimized for cells in a 6-well plate format but can be scaled as needed.

- Cell Culture and Treatment:
  - Culture cells to a confluency of 70-80%.
  - Treat cells with experimental compounds as required. For a positive control, incubate cells with oleic acid (e.g., 30  $\mu$ M) overnight to induce lipid droplet formation.<sup>[1][2]</sup> Include an untreated or vehicle-treated control.
- Staining Solution Preparation:
  - On the day of the experiment, prepare a 2  $\mu$ M BODIPY 493/503 working solution by diluting the 5 mM stock solution 1:2500 in sterile PBS.<sup>[2]</sup> For example, add 2  $\mu$ L of stock to 5 mL of PBS.
  - Protect the working solution from light.
- Cell Staining:
  - For Adherent Cells: a. Aspirate the culture medium and gently wash the cells once with PBS. b. Add the BODIPY 493/503 working solution to each well (e.g., 1 mL for a 6-well plate). c. Incubate for 15 minutes at 37°C, protected from light.<sup>[2]</sup> d. Aspirate the staining solution and wash once with PBS. e. Harvest the cells using trypsin-EDTA, then neutralize with complete medium.
  - For Suspension Cells: a. Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes). b. Aspirate the supernatant and resuspend the cell pellet in the BODIPY 493/503 working solution. c. Incubate for 15 minutes at 37°C, protected from light.
- Sample Preparation for Flow Cytometry:
  - Transfer the cell suspension to a 15 mL conical tube and pellet the cells (250 x g for 5 minutes).
  - Aspirate the supernatant and wash the cell pellet once with 3 mL of cold PBS.<sup>[2]</sup>

- Pellet the cells again.
- Resuspend the final cell pellet in 300-500  $\mu$ L of flow cytometry buffer (e.g., PBS with 1% BSA).
- Filter the cell suspension through a 35-40  $\mu$ m cell strainer into a flow cytometry tube to obtain a single-cell suspension.[\[2\]](#)
- Keep samples on ice and protected from light until analysis.

## Flow Cytometry Acquisition and Analysis

- Instrument Setup:
  - Use a flow cytometer equipped with a 488 nm blue laser for excitation.
  - Detect the BODIPY 493/503 fluorescence in the green channel, typically the FITC or GFP detector (e.g., a 530/30 nm bandpass filter).[\[1\]](#)
  - Set up forward scatter (FSC) and side scatter (SSC) plots to gate on the main cell population and exclude debris and aggregates.
  - Include an unstained cell sample to set the baseline fluorescence and establish the negative gate.
- Data Acquisition:
  - Acquire a minimum of 10,000 events per sample for statistically significant results.[\[2\]](#)
- Data Analysis:
  - Gate on the single-cell population using FSC-A vs. FSC-H.
  - Within the single-cell gate, analyze the fluorescence intensity in the FITC/GFP channel.
  - Data can be represented as a histogram overlay to visualize shifts in fluorescence or as the geometric mean fluorescence intensity (MFI) for quantitative comparison.[\[2\]](#)

## Data Presentation

The primary output for this assay is the Mean Fluorescence Intensity (MFI), which correlates with the cellular neutral lipid content. Below is a table with representative data from an experiment using A498 cells treated with oleic acid as a positive control for lipid droplet induction.<sup>[2]</sup>

Sample Condition	Treatment	Mean Fluorescence Intensity (MFI) (Arbitrary Units)	Fold Change vs. Control
Unstained Control	No Dye	500	-
Vehicle Control	BSA (0.2%)	5,000	1.0
Positive Control	Oleic Acid (30 $\mu$ M) + BSA	25,000	5.0
Experimental Drug A	Drug A (10 $\mu$ M)	12,500	2.5
Experimental Drug B	Drug B (10 $\mu$ M)	4,500	0.9

Note: The MFI values are illustrative and will vary depending on the cell type, instrument settings, and experimental conditions. The fold change is calculated relative to the vehicle-treated control.

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